7-Oxabicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
7-Oxabicyclo[221]heptane-1-carboxamide is a bicyclic compound that features an oxabicycloheptane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . This modulation can result in changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxabicyclo[2.2.1]heptane-1-carboxamide include:
7-Oxabicyclo[2.2.1]heptane: A structurally related compound with similar reactivity and applications.
7-Oxabicyclo[2.2.1]heptene:
2-Oxabicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but different functional groups, leading to distinct reactivity.
Uniqueness
This compound is unique due to its specific functional group (carboxamide) attached to the bicyclic core. This functional group imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-6(9)7-3-1-5(10-7)2-4-7/h5H,1-4H2,(H2,8,9) |
InChI Key |
IYMKVSIIBSBVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O2)C(=O)N |
Origin of Product |
United States |
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